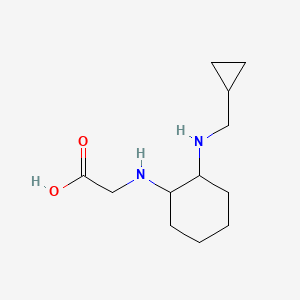
2-((2-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is a complex organic compound with the molecular formula C12H22N2O2. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a cyclohexyl ring. The cyclohexyl ring is bonded to another amino group, which is linked to an acetic acid moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves multiple steps, typically starting with the preparation of the cyclohexylamine derivative. One common synthetic route includes the following steps:
Cyclopropylmethylation: Cyclohexylamine is reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide to form N-cyclopropylmethylcyclohexylamine.
Amination: The N-cyclopropylmethylcyclohexylamine is then subjected to amination using a suitable reagent like chloroacetic acid to introduce the aminoacetic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions tailored to each reaction type.
Applications De Recherche Scientifique
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as a precursor for drug development targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and cyclohexyl groups provide structural rigidity, allowing the compound to fit into binding sites with high specificity. The amino and acetic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can be compared with similar compounds such as:
Cyclohexylamine derivatives: These compounds share the cyclohexylamine core but differ in the substituents attached to the amino group.
Amino acids: Compounds like glycine or alanine have similar amino and carboxylic acid groups but lack the cyclopropylmethyl and cyclohexyl groups.
Cyclopropyl derivatives: Compounds containing the cyclopropyl group but with different functional groups attached to it.
The uniqueness of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid lies in its combination of cyclopropylmethyl, cyclohexyl, amino, and acetic acid groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
2-[[2-(cyclopropylmethylamino)cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)8-14-11-4-2-1-3-10(11)13-7-9-5-6-9/h9-11,13-14H,1-8H2,(H,15,16) |
Clé InChI |
JPEANEONQCQFIC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NCC2CC2)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S)-8-hydroxy-3,5,8a-trimethyl-4H,6H,7H,8H,8aH,9H-naphtho[2,3-b]furan-4-one](/img/structure/B15051058.png)



![12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one](/img/structure/B15051086.png)

![[(1-Bromoethenyl)sulfanyl]benzene](/img/structure/B15051092.png)

![[(2S)-2-amino-3-carboxypropyl]trimethylazanium](/img/structure/B15051106.png)
![(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15051112.png)
![1-ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051120.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051125.png)
![(2-Methylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B15051137.png)

